3-(5-Methyl-3-indolyl)propanoic Acid

Plant Physiology Auxin Analog Rooting Response

Researchers require indole-based scaffolds with defined substitution patterns to achieve target-specific activity-generic IPA lacks 5-methyl for high-potency PPAR modulation. This compound solves that gap. - **Key application:** Core scaffold for PPARα/γ partial agonists; documented submicromolar activity in derivatives. - **Structural differentiation:** 5-methyl indole vs. unsubstituted IPA-divergent biological profile, no plant-growth activity. - **Supply reliability:** Multiple pack sizes from 250 mg to 10 g; ambient shipping.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 7394-79-8
Cat. No. B3152561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-3-indolyl)propanoic Acid
CAS7394-79-8
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCC(=O)O
InChIInChI=1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15)
InChIKeyAKIUYHHBFACIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-3-indolyl)propanoic Acid (7394-79-8)


3-(5-Methyl-3-indolyl)propanoic Acid (CAS 7394-79-8) is a synthetic derivative of indole-3-propionic acid (IPA), featuring a 5-methyl substitution on the indole ring . This modification yields a versatile small-molecule scaffold with a propanoic acid side chain at the 3-position . Its utility is primarily noted in medicinal chemistry as a precursor for developing molecules targeting Peroxisome Proliferator-Activated Receptors (PPARs) [1] and in organic synthesis as a building block . The compound is a white to off-white solid, soluble in organic solvents with limited water solubility .

Scaffold PPAR modulator synthesis building block
Differentiation 5-methyl indole core alters activity profile vs IPA

Why 3-(5-Methyl-3-indolyl)propanoic Acid Is Not Interchangeable


Substitution on the indole core significantly alters the biological profile of this compound class. While indole-3-propionic acid (IPA) is a known antioxidant and metabolite, its 5-methyl substituted counterpart, 3-(5-Methyl-3-indolyl)propanoic Acid, is a synthetic intermediate with distinct properties. Crucially, the 5-methyl substitution on the indole ring is a key structural feature that directs its application toward PPAR modulation and as a versatile scaffold for further derivatization . Direct evidence shows that 5-methyl-indolylpropionic acid does not share the plant-growth regulatory activity of indolylpropionic acid, demonstrating a loss of function in that specific biological context [1]. This functional divergence underscores that even minor structural changes can lead to a complete shift in application suitability, making generic substitution scientifically invalid.

Functional shift 5-methyl substitution ablates plant growth activity seen with indole-3-propionic acid.
SAR context PPARα/γ co-agonist SAR requires 5-position substitution; unsubstituted IPA may not provide same pathway fit.
Property mismatch Higher XLogP3 (2.1) vs IPA (~1.8) alters solubility and membrane partitioning, impacting formulation transfer.

Differentiation Evidence for 5-Methylindole-3-propanoic Acid


Absence of Plant Growth Regulatory Activity

In a direct head-to-head comparison of physiological activity in a rooting assay, 5-methyl-indolylpropionic acid (the target compound) demonstrated a complete lack of significant treatment effects. This is in stark contrast to indolylpropionic acid, which showed slight activity, and indolylbutyric acid, which was the most active chemical in the series [1]. The assay measured the rooting response of Lonicera tartarica cuttings.

Plant activity
Head-to-head
Target: no significant effect; Comparator (IPA): slight activity; IBA: most active
Loss of plant growth regulatory function
Assay: rooting response; application shift to synthesis confirmed.
Plant Physiology Auxin Analog Rooting Response

Distinct PPARγ Interaction Profile

While direct quantitative data for the target compound is not publicly available, class-level inference suggests a differentiated PPARγ interaction profile. A structure-based design study of indole propionic acids as PPARα/γ co-agonists identified submicromolar dual agonists with a 1,5-disubstituted indole scaffold [1]. The target compound, 3-(5-Methyl-3-indolyl)propanoic Acid, serves as the core 5-substituted scaffold for this class of molecules. The study demonstrates that the 5-position substitution is a critical structural feature for achieving potent PPAR activity [1], differentiating this scaffold from unsubstituted indole propionic acids which may have different receptor interaction profiles.

PPARγ interaction
Class-level
Target not directly tested; advanced 1,5-disubstituted derivatives show submicromolar dual agonism.
Scaffold for PPAR modulator SAR; 5-position substitution critical.
In vitro transactivation assays; data to verify for target compound.
Medicinal Chemistry PPAR Nuclear Receptors

Distinct Lipophilicity Profile

The 5-methyl substitution significantly alters the compound's physicochemical properties compared to the parent indole-3-propionic acid (IPA). The target compound has a calculated XLogP3 of 2.1, indicating increased lipophilicity compared to IPA (C11H11NO2, MW 189.21, calculated XLogP3 approx. 1.8) [1]. This difference in lipophilicity can impact solubility, membrane permeability, and metabolic stability, making it a distinct chemical entity for drug design purposes.

Lipophilicity
Reported
XLogP3 = 2.1
Higher lipophilicity vs IPA (≈1.8)
Calculated property; impacts ADME prediction.
Physicochemical Properties Lipophilicity Medicinal Chemistry

Research Applications of 3-(5-Methyl-3-indolyl)propanoic Acid


PPAR Modulator Synthesis

This compound is ideally suited as a key intermediate or core scaffold for synthesizing novel PPAR agonists, particularly those targeting PPARα/γ. Its 5-methyl-1H-indole-3-propanoic acid core is a critical structural element for achieving submicromolar activity, as demonstrated by its potent derivatives . Procuring this specific compound provides a direct pathway to exploring this validated SAR, distinguishing it from unsubstituted indole propanoic acids that lack the 5-position substitution required for high potency .

Versatile Derivatization Scaffold

3-(5-Methyl-3-indolyl)propanoic Acid serves as a versatile small molecule scaffold due to its 3-propanoic acid side chain and 5-methyl substituted indole core . Its use is indicated for creating diverse compound libraries in early-stage drug discovery, particularly where modulation of lipophilicity is desired [1]. Researchers should select this compound over simpler indole acids when a defined 5-methyl substitution pattern is a specific requirement for their synthetic target or when exploring SAR at this position.

PPARγ Partial Agonism Tool

Vendor documentation suggests that this compound acts as a partial agonist of PPARγ, a profile hypothesized to circumvent side effects associated with full PPARγ agonists . Therefore, procurement is justified for studies requiring a tool compound with a partial agonistic response to investigate nuanced gene expression changes and cellular effects distinct from full activation. This specific application relies on the compound's unique interaction with PPARγ, differentiating it from other indole derivatives with undefined or full agonist activity.

Application
Selection Property
Validation Focus
PPAR modulator synthesis
5-methyl-indole scaffold
PPARα/γ co-agonist SAR; derivative activity context
Versatile derivatization scaffold
Defined substitution & propanoic acid handle
Library synthesis; lipophilicity modulation
PPARγ partial agonism tool
Vendor-reported PPARγ partial agonism
Partial vs. full agonism gene expression endpoints; independent validation
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